N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-2-[(phenylcarbonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a benzamide group, which is a benzene ring attached to an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE typically involves the condensation of 4-methylquinazoline-2-amine with 2-benzamidobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their condensation and purification to obtain the final product. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazoline compounds, which can have varied biological activities and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as 4(3H)-quinazolinone and 2,4-diaminoquinazoline share structural similarities with N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE.
Benzamide Derivatives: Compounds like N-(4-methylbenzyl)benzamide and N-(2-hydroxybenzyl)benzamide also exhibit similar structural features.
Uniqueness
N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE is unique due to its specific combination of a quinazoline moiety and a benzamide group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H20N6O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-benzamido-N-[(E)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C24H20N6O2/c1-15-17-11-5-7-13-19(17)28-24(26-15)30-23(25)29-22(32)18-12-6-8-14-20(18)27-21(31)16-9-3-2-4-10-16/h2-14H,1H3,(H,27,31)(H3,25,26,28,29,30,32) |
InChI Key |
LVERFRRECKWLIW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)/N=C(\N)/NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.